
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzohydrazide with phenyl isothiocyanate, followed by cyclization under acidic or basic conditions. The reaction can be summarized as follows:
Step 1: 2-chlorobenzohydrazide reacts with phenyl isothiocyanate to form an intermediate.
Step 2: The intermediate undergoes cyclization to form the triazole ring.
The reaction conditions often involve heating the mixture in a suitable solvent, such as ethanol or acetic acid, at temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted triazoles, while oxidation and reduction can yield different oxidation states of the triazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a pharmacophore in the development of new drugs. It exhibits potential antimicrobial, antifungal, and anticancer activities. Researchers are exploring its use in designing inhibitors for specific enzymes and receptors.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole exerts its effects is often related to its interaction with biological targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, lacking the phenyl and chlorophenyl substituents.
3-Phenyl-1H-1,2,4-triazole: Similar structure but without the 2-chlorophenyl group.
5-(2-Chlorophenyl)-1H-1,2,4-triazole: Lacks the phenyl group at the 3-position.
Uniqueness
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole is unique due to the presence of both phenyl and 2-chlorophenyl groups, which enhance its reactivity and potential biological activity. These substituents can influence the compound’s electronic properties, making it more versatile in various applications compared to its simpler analogs.
Propiedades
Número CAS |
118863-81-3 |
|---|---|
Fórmula molecular |
C14H10ClN3 |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H10ClN3/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,(H,16,17,18) |
Clave InChI |
AHWJVKKSEVAPMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
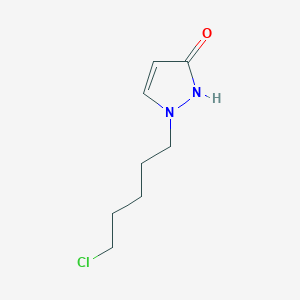
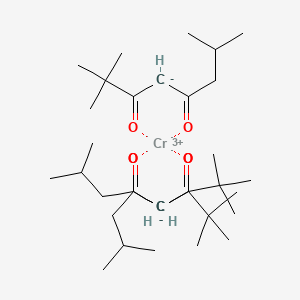
![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)

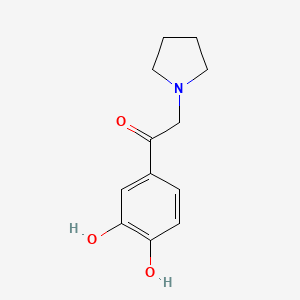
![2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12902427.png)
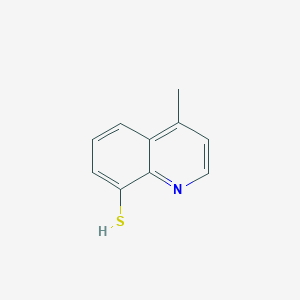
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12902440.png)
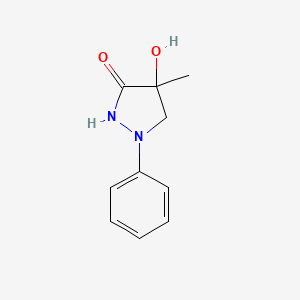

![Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-](/img/structure/B12902458.png)
